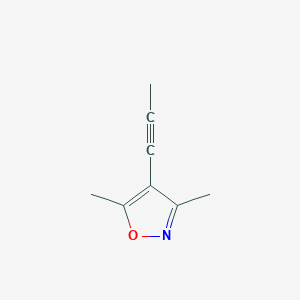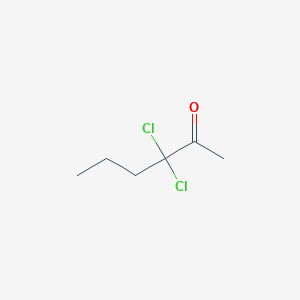
(5-Acetyl-2-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (5-Acetyl-2-methoxyphenyl)acetic acid, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield. The process highlights the electron-withdrawing and donating properties of substituents and their influence on the molecular structure (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
Structural studies of molecules like 5-methoxyindole-3-acetic acid (5-MIAA) provide insights into the arrangement and bonding within the molecules. The molecular structure demonstrates hydrogen-bonded dimers and a distinctive side-chain conformation compared to related compounds, showcasing the importance of molecular geometry in understanding the properties of such acids (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Chemical Reactions and Properties
Compounds like diethoxyphosphinyl acetic acid hydrazide illustrate the versatility of (5-Acetyl-2-methoxyphenyl)acetic acid derivatives in chemical reactions, serving as precursors for the synthesis of fused 1,2,4-triazoles. These reactions, which proceed without isolating intermediates, highlight the compound's role in synthesizing complex heterocyclic structures (Liu, Palmer, & Sorgi, 2004).
Physical Properties Analysis
The crystallization and physical properties of related compounds, such as (3-Methoxyphenyl)acetic acid, reveal the formation of dimers through hydrogen bonds, illustrating the impact of molecular interactions on the compound's physical state and stability (Choudhury & Row, 2002).
Chemical Properties Analysis
Exploring the chemical properties of related substances, such as improvements in the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, provides insights into the reactivity and potential modifications of (5-Acetyl-2-methoxyphenyl)acetic acid. These studies emphasize the practicality and scalability of synthetic processes, which are crucial for research and industrial applications (Yuejin, 2010).
Applications De Recherche Scientifique
Regulation of Cell Death in Yeasts
Research has identified acetic acid as a significant molecule in yeast cell death regulation, providing insights into the molecular events involved in this process. Understanding acetic acid's impact on yeast cells has informed the development of more resilient yeast strains for industrial applications, including biotechnology and biomedicine (Chaves et al., 2021).
Acetylsalicylic Acid and Cardiovascular Disease
The development of acetylsalicylic acid (Aspirin) from salicylic acid highlights the importance of chemical modifications in enhancing drug efficacy and tolerance. Aspirin's role as an antiplatelet agent demonstrates the clinical significance of acetic acid derivatives in pharmaceutical applications (McKee, Sane, & Deliargyris, 2002).
Sustainable Chemical Production from Biomass
5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, represent a class of chemicals with potential applications in creating sustainable polymers, fuels, and functional materials. This research underscores the versatility of acetic acid derivatives in synthesizing environmentally friendly chemicals and materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Corrosion Inhibitors
The use of acetic acid and its derivatives as organic corrosion inhibitors in acidic solutions has been investigated, indicating their potential to protect metals and alloys from corrosion. This application is crucial in industrial cleaning and maintenance, offering a less corrosive alternative to traditional inhibitors (Goyal et al., 2018).
Biotechnological Routes Based on Lactic Acid Production
The production of lactic acid from biomass and its subsequent transformation into valuable chemicals showcases the biotechnological applications of organic acids. This research area opens up possibilities for using lactic acid, a related compound, in producing environmentally sustainable chemicals and materials (Gao, Ma, & Xu, 2011).
Propriétés
IUPAC Name |
2-(5-acetyl-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQLGQMVEOXQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368908 |
Source


|
| Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Acetyl-2-methoxyphenyl)acetic acid | |
CAS RN |
116296-30-1 |
Source


|
| Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














